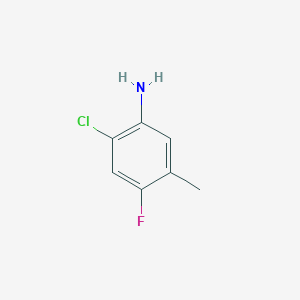

2-Chloro-4-fluoro-5-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXINUINVVAJJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369238 | |

| Record name | 2-chloro-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124185-35-9 | |

| Record name | 2-Chloro-4-fluoro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124185-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-chloro-4-fluoro-5-methylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The synthesis is a multi-step process commencing from 4-fluoro-5-methylaniline. The pathway involves key reactions such as electrophilic chlorination and reduction. This document provides detailed experimental protocols for each step, quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 4-fluoro-5-methylaniline. The proposed pathway is as follows:

-

Nitration of a suitable precursor to introduce a nitro group.

-

Reduction of the nitro group to form the final aniline product.

An alternative, more direct approach would involve the selective chlorination of a precursor aniline. Drawing from analogous syntheses of similar compounds, a plausible route is detailed below.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and serve as a guide for the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-2-methyl-5-nitroaniline

This initial step involves the nitration of 4-fluoro-2-methylaniline. While a direct protocol for this specific substrate was not found, a general method for the nitration of a similar compound, p-fluoroacetanilide, is described and can be adapted.[3]

Protocol:

-

In a suitable reactor, dissolve 4-fluoro-2-methylaniline in a mixture of acetic acid and acetic anhydride.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water until neutral, and then dried.

Step 2: Reduction of 4-Fluoro-2-methyl-5-nitroaniline to 4-Fluoro-2-methyl-5-aminoaniline (Hypothetical Intermediate)

The reduction of the nitro group to an amine is a standard transformation. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[4]

Protocol:

-

Dissolve 4-fluoro-2-methyl-5-nitroaniline in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

The mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Step 3: Diazotization and Chlorination (Sandmeyer Reaction)

This step involves the conversion of the newly formed amino group to a chloro group via a Sandmeyer reaction. This is a well-established method for introducing halogens onto an aromatic ring.

Protocol:

-

The aminoaniline derivative is dissolved in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid, and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared.

-

The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution.

-

The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product, this compound.

Data Presentation

The following table summarizes quantitative data from analogous reactions found in the literature, which can serve as a benchmark for the proposed synthesis.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nitration | p-Fluoroacetanilide | Nitric acid | Acetic acid/Acetic anhydride | 30-70 | 50-200 s | 83-94 | [3] |

| Reduction | 4-fluoro-2-Methoxy-5-nitroaniline | Pd/C, H₂ | Methanol | 35 | 48 h | ~90 (crude) | [4] |

| Diazotization/ Deamination | 3-chloro-5-methyl-4-nitroaniline | NaNO₂, H₂SO₄, H₃PO₂ | Water | 0-5 | 3.5 h | Not specified for this step | [5][6] |

| Nitro Reduction | Intermediate from above | Iron powder | Water | 90 | 3 h | 82.5 (overall) | [5][6] |

Synthesis Pathway Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed multi-step synthesis of this compound.

This guide provides a comprehensive overview of a plausible synthetic route to this compound, leveraging established chemical transformations. The provided protocols and data from analogous reactions offer a solid foundation for researchers and chemists to develop a robust and efficient synthesis for this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its specific substitution pattern offers a unique combination of steric and electronic properties that are valuable for the construction of more complex molecules.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its role as a building block in medicinal chemistry.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [2] |

| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 89.4 ± 25.9 °C | [2] |

| Refractive Index | 1.561 | [2] |

| Vapor Pressure | 0.089 mmHg at 25°C | [2] |

| XLogP3 (Calculated) | 2.14 | [2] |

| Appearance | Solid | [1] |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and dimethyl sulfoxide.[3] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of a compound. The following sections describe standard protocols for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated gently, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.[6]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.[7]

-

Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Sample Collection: After equilibration, the mixture is allowed to stand, and the undissolved solid settles. A known volume of the supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.[6][7]

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC).[7]

-

Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.[6]

pKa Determination

The pKa value provides insight into the ionization state of the aniline's amino group at different pH values, which is critical for understanding its reactivity and biological behavior.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[8]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments.[9][10]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[9]

Role in Drug Development

This compound is a valuable building block in medicinal chemistry.[1] Halogenated anilines are common precursors in the synthesis of a wide range of pharmaceuticals. The presence and position of the chloro and fluoro substituents on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[11]

The primary utility of this compound lies in its ability to participate in various chemical transformations to construct more complex molecular scaffolds. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce the substituted phenyl ring into a larger molecule.

Reactivity and Stability

Halogenated anilines exhibit characteristic reactivity patterns. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution.[11] However, the presence of electron-withdrawing halogen atoms can modulate this reactivity. The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.[12] Reactions involving the amino group, such as diazotization, can be used to introduce a variety of other functional groups.

Conclusion

This compound is a key chemical intermediate with well-defined, albeit not fully experimentally determined, physicochemical properties. The experimental protocols outlined in this guide provide a framework for the precise measurement of its melting point, solubility, and pKa. Its role as a versatile building block in the synthesis of agrochemicals and pharmaceuticals underscores its importance in the chemical and life sciences industries. Further research to experimentally validate the calculated properties and explore its reactivity in novel synthetic pathways will continue to be of value to researchers and drug development professionals.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451) | 116759-33-2 [evitachem.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. 2-Fluoro-4-methylaniline, 99% | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide: 2-Chloro-4-fluoro-5-methylaniline (CAS: 116759-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylaniline is a halogenated and methylated aniline derivative with the CAS number 116759-33-2. Its strategic placement of chloro, fluoro, and methyl groups on the aniline ring makes it a highly valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its application in the development of bioactive compounds, and relevant safety information. The unique electronic properties conferred by the substituent groups make this compound a key building block in the fields of medicinal chemistry and agrochemicals, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2]

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 116759-33-2 | [3] |

| Molecular Formula | C₇H₇ClFN | [3] |

| Molecular Weight | 159.59 g/mol | [3] |

| Appearance | Not specified (likely a solid or oil) | |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point | 89.4 ± 25.9 °C | [3] |

| Vapor Pressure | 0.089 mmHg at 25°C | [3] |

| Refractive Index | 1.561 | [3] |

| Solubility | Data not widely available | |

| ¹H NMR | Spectral data available from suppliers | |

| ¹³C NMR | Spectral data available from suppliers | |

| Mass Spec. | Spectral data available from suppliers | |

| IR Spectrum | Spectral data available from suppliers |

Synthesis Protocol

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: Diazotization of 4-fluoro-5-methyl-2-nitroaniline

-

Suspend 4-fluoro-5-methyl-2-nitroaniline in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Reaction for Chlorination

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

-

The resulting mixture contains 1-chloro-5-fluoro-4-methyl-2-nitrobenzene.

-

-

Step 3: Reduction of the Nitro Group

-

Extract the nitro-intermediate from the previous step using an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

For the reduction, the intermediate can be dissolved in ethanol or acetic acid.

-

Add iron powder and a catalytic amount of ammonium chloride (or perform catalytic hydrogenation with H₂ gas and a palladium on carbon catalyst).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron catalyst.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product, this compound, with an organic solvent.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

Applications in Drug Development

This compound serves as a critical building block for the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

Use as a Kinase Inhibitor Scaffold Intermediate:

The aniline functional group of this molecule provides a nucleophilic center for reactions such as amide bond formation or nucleophilic aromatic substitution. These are key reactions in building the core structures of many kinase inhibitors that target the ATP-binding site of the enzyme. The specific substitution pattern of this compound can influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule.

Representative Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the N-arylation of a heterocyclic core, a common step in the synthesis of kinase inhibitors, using this compound.

Caption: General workflow for synthesizing a kinase inhibitor scaffold.

-

To a reaction vial, add this compound (1.0 eq.), the substituted 4-chloropyrimidine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

-

Add a base (e.g., Cs₂CO₃, 2.0 eq.) and an anhydrous solvent (e.g., dioxane or toluene).

-

Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the desired N-aryl pyrimidine intermediate.

Associated Signaling Pathways

Given its role as an intermediate in the synthesis of kinase inhibitors, the final drug products derived from this compound are likely to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two such critical pathways are the Anaplastic Lymphoma Kinase (ALK) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway:

Oncogenic fusion proteins involving ALK lead to its constitutive activation, triggering downstream signaling cascades that promote cancer growth. ALK inhibitors block this activity.

Caption: ALK signaling pathway and the point of inhibition.[1][4][5][6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

The VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR inhibitors block this process.

Caption: VEGFR signaling pathway and the point of inhibition.[2][3][7][8][9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its distinct substitution pattern provides a versatile scaffold for creating novel compounds, particularly targeted therapeutics such as kinase inhibitors. Understanding its properties, synthesis, and potential applications is crucial for researchers and scientists working in drug discovery and development. Proper safety and handling procedures must be strictly followed when working with this compound.

References

- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. proteopedia.org [proteopedia.org]

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the synthesis of targeted therapeutics. This document details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its application in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Properties of this compound

This compound is a substituted aniline that serves as a crucial building block in medicinal chemistry. Its specific substitution pattern provides unique steric and electronic properties that are leveraged in the design of complex, biologically active molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClFN | [1][2] |

| Molecular Weight | 159.59 g/mol | [1][2] |

| CAS Number | 116759-33-2 | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 89.4 ± 25.9 °C | [1][2] |

| Refractive Index | 1.561 | [1][2] |

| XLogP3 | 2.14 | [1][2] |

Spectroscopic Data

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and C-H, C-C, C-Cl, and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Synthesis of this compound: An Experimental Protocol

A plausible and efficient synthesis of this compound can be achieved through the electrophilic chlorination of 4-fluoro-5-methylaniline. The following protocol is based on established methods for the chlorination of substituted anilines.

Reaction Scheme:

A plausible synthetic route for this compound.

Materials:

-

4-Fluoro-5-methylaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-5-methylaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Application in Drug Development: A Building Block for EGFR Kinase Inhibitors

Substituted anilines are pivotal structural motifs in a multitude of clinically approved and investigational drugs. The specific substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

The aniline nitrogen of this compound serves as a key nucleophile in coupling reactions with heterocyclic scaffolds, such as quinazolines, to form the core structure of many potent EGFR inhibitors. The chloro and fluoro substituents on the aniline ring play a crucial role in modulating the drug's binding affinity, selectivity, and pharmacokinetic properties.

Workflow for the Application of this compound in Kinase Inhibitor Synthesis:

General workflow for the use of this compound in drug discovery.

The EGFR Signaling Pathway: A Key Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Simplified EGFR Signaling Pathway:

Simplified representation of the EGFR signaling pathway and the point of intervention for EGFR inhibitors.

EGFR inhibitors developed from intermediates like this compound are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of cancer cell growth and proliferation.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features make it a key building block for the synthesis of potent and selective kinase inhibitors, particularly those targeting the EGFR signaling pathway. This guide provides researchers and scientists with the essential information needed to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Profile of 2-Chloro-4-fluoro-5-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-fluoro-5-methylaniline (CAS No: 124185-35-9). The information is structured to support researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science by offering detailed spectroscopic data and the methodologies for their acquisition.

Compound Structure and Properties

This compound is a halogenated aromatic amine with the molecular formula C₇H₇ClFN and a molecular weight of approximately 159.59 g/mol . Its structure is a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for structural confirmation and purity assessment.

(Note: The following data is representative for a compound with this structure. Actual experimental values may vary slightly based on instrumentation and conditions.)

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.10 | d | ~8.0 | 1H | Aromatic H |

| ~6.85 | d | ~10.0 | 1H | Aromatic H |

| ~3.80 | br s | - | 2H | -NH₂ |

| ~2.20 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 (d) | C-F |

| ~142.0 | C-NH₂ |

| ~128.0 (d) | Aromatic CH |

| ~125.0 | C-Cl |

| ~120.0 (d) | Aromatic CH |

| ~118.0 | C-CH₃ |

| ~16.0 | -CH₃ |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H Stretch (asymmetric) |

| 3300-3400 | Medium | N-H Stretch (symmetric) |

| 2920-2980 | Weak | C-H Stretch (methyl) |

| 1600-1620 | Strong | N-H Scissoring |

| 1500-1520 | Strong | C=C Aromatic Ring Stretch |

| 1200-1250 | Strong | C-F Stretch |

| 1050-1100 | Medium | C-N Stretch |

| 750-800 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 159/161 | 100/33 | [M]⁺ / [M+2]⁺ |

| 144/146 | ~40 | [M-CH₃]⁺ |

| 124 | ~20 | [M-Cl]⁺ |

| 109 | ~15 | [M-CH₃, -Cl]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters : A standard single-pulse sequence was used. Data was acquired over 16-64 scans with a relaxation delay of 1-5 seconds. The spectral width was typically set from -2 to 12 ppm.

-

¹³C NMR Parameters : A proton-decoupled single-pulse sequence was employed. Due to the low natural abundance of the ¹³C isotope, 1024 or more scans were accumulated with a relaxation delay of 2 seconds. The spectral width was set from 0 to 200 ppm.

-

Data Processing : The raw free induction decay (FID) signal was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectrum to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of solid this compound was finely ground in an agate mortar. This was then thoroughly mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture was transferred to a pellet-forming die and compressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.

-

Instrumentation : The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum was generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system, which ensures the analysis of a pure compound.

-

Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.

-

Ionization : Electron Ionization was performed at a standard energy of 70 eV. In this process, the gaseous analyte molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺) and characteristic fragment ions.

-

Mass Analysis : The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer.

-

Data Analysis : The mass spectrum was recorded, plotting the relative abundance of ions against their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships

The characterization of a chemical compound like this compound follows a logical workflow, where different spectroscopic techniques provide complementary information to confirm the structure and purity.

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, outlines multi-step synthetic routes with detailed experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process optimization.

Executive Summary

The synthesis of this compound can be effectively achieved through a well-defined multi-step process. The most strategically sound and commonly referenced pathway commences with the commercially available starting material, 4-fluoro-3-methylaniline. This route involves a sequence of nitration, reduction, and a Sandmeyer reaction to introduce the desired substituents at the correct positions on the aniline ring. This guide will focus on providing a detailed exposition of this primary synthetic route, including reaction mechanisms, experimental procedures, and expected yields.

Synthetic Pathway Overview

The principal synthetic route to this compound is a three-step process starting from 4-fluoro-3-methylaniline. The logical progression of this synthesis is illustrated below.

Caption: Synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the reagents and expected outcomes in a tabular format.

Step 1: Nitration of 4-Fluoro-3-methylaniline

The initial step involves the regioselective nitration of 4-fluoro-3-methylaniline to yield 4-fluoro-5-methyl-2-nitroaniline. The directing effects of the activating amino and methyl groups, and the deactivating fluoro group, favor the introduction of the nitro group at the position ortho to the amino group and meta to the methyl and fluoro groups. To prevent oxidation of the amino group and to control the regioselectivity, the amino group is often protected as an acetamide before nitration, followed by deprotection.

Experimental Protocol:

-

Protection (Acetylation): To a solution of 4-fluoro-3-methylaniline (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated N-(4-fluoro-3-methylphenyl)acetamide by filtration.

-

Nitration: Dissolve the dried acetamide in concentrated sulfuric acid at 0°C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice. The nitrated acetamide will precipitate. Collect the solid by filtration and wash with cold water. To deprotect, reflux the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Isolation: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the 4-fluoro-5-methyl-2-nitroaniline. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4-Fluoro-3-methylaniline | 1.0 eq | Starting Material |

| Acetic Anhydride | 2.0 eq | Protecting Agent |

| Nitric Acid | 1.1 eq | Nitrating Agent |

| Sulfuric Acid | Solvent/Catalyst | --- |

| Reaction Temperature | 0-5 °C | Nitration Step |

| Expected Yield | 75-85% | --- |

| Purity | >98% | After Recrystallization |

Step 2: Reduction of 4-Fluoro-5-methyl-2-nitroaniline

The second step is the reduction of the nitro group of 4-fluoro-5-methyl-2-nitroaniline to an amino group, yielding 4-fluoro-5-methylbenzene-1,2-diamine. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) and ethanol.

-

Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (3.0-5.0 eq) portion-wise. Then, add a small amount of concentrated hydrochloric acid to initiate the reaction.

-

Reaction Monitoring: Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues. Wash the filter cake with hot ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 4-fluoro-5-methylbenzene-1,2-diamine can be purified by column chromatography or used directly in the next step.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4-Fluoro-5-methyl-2-nitroaniline | 1.0 eq | Starting Material |

| Iron Powder | 3.0-5.0 eq | Reducing Agent |

| Hydrochloric Acid | Catalytic | Initiator |

| Solvent | Ethanol | --- |

| Reaction Temperature | Reflux | --- |

| Expected Yield | 85-95% | --- |

| Purity | >95% | --- |

Step 3: Diazotization and Sandmeyer Reaction

The final step involves the conversion of one of the amino groups of 4-fluoro-5-methylbenzene-1,2-diamine to a chloro group via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by its reaction with a copper(I) chloride solution.

Experimental Protocol:

-

Diazotization: Dissolve 4-fluoro-5-methylbenzene-1,2-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4-Fluoro-5-methylbenzene-1,2-diamine | 1.0 eq | Starting Material |

| Sodium Nitrite | 1.05 eq | Diazotizing Agent |

| Copper(I) Chloride | 1.2 eq | Catalyst/Reagent |

| Hydrochloric Acid | Solvent/Reagent | --- |

| Reaction Temperature | 0-5 °C (Diazotization) | --- |

| 50-60 °C (Sandmeyer) | --- | |

| Expected Yield | 60-75% | --- |

| Purity | >99% | After Purification |

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the synthetic process, highlighting the key transformations and intermediates.

Caption: Logical workflow of the synthesis process.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

Navigating the Solubility Landscape of 2-Chloro-4-fluoro-5-methylaniline: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in various industrial applications. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility behavior, detailed experimental protocols for determining solubility, and a theoretical framework to guide solvent selection.

Physicochemical Properties and Predicted Solubility

This compound (CAS No. 116759-33-2) is a substituted aniline with a molecular formula of C₇H₇ClFN and a molecular weight of 159.59 g/mol .[1][2] Its structure, featuring a polar amino group and a substituted aromatic ring, suggests a nuanced solubility profile. The presence of the amino group allows for hydrogen bonding, indicating a potential for solubility in polar protic solvents. Conversely, the chloro, fluoro, and methyl substitutions on the benzene ring contribute to its non-polar character, suggesting solubility in certain non-polar organic solvents.

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various organic solvents can be made. However, experimental verification is crucial for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Low to Moderate | Interactions are primarily based on weaker van der Waals forces. |

While specific data for the target molecule is scarce, related compounds offer some insight. For instance, 2-Chloro-4-methylaniline is reported to be soluble in methanol. This supports the prediction of good solubility in polar protic solvents.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

Equilibrium Solubility Method

This method involves creating a saturated solution and then determining the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To prevent precipitation, the pipette can be pre-warmed to the experimental temperature.

-

Filtration and Dilution: Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are crucial to consider during experimental design and process development.

Logical Relationships of Factors Affecting Solubility

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent can be a strategy to dissolve more of the compound.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a significant role. A solvent with a polarity that matches that of this compound will likely be a good solvent.

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the solvation energy for dissolution to occur. A higher lattice energy can lead to lower solubility.

Conclusion

While readily available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for researchers and professionals to understand and determine its solubility in various organic solvents. By applying the theoretical principles and the detailed experimental protocol outlined herein, scientists can generate the necessary data to optimize their processes, whether in synthetic chemistry, pharmaceutical development, or materials science. The provided diagrams offer a clear visualization of the experimental workflow and the interplay of factors governing solubility, serving as a valuable resource for laboratory work.

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-4-fluoro-5-methylaniline (CAS No: 124185-35-9), a chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Pictograms:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 124185-35-9 | [1] |

| Molecular Formula | C₇H₇ClFN | [1] |

| Molecular Weight | 159.59 g/mol | |

| Appearance | Solid | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry | [4] |

Note: Specific values for properties like melting point, boiling point, and flash point for this compound were not available in the searched literature. Data for similar compounds suggest it is a solid at room temperature.

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| Acute Toxicity | Category 4 | N/A | Oral | [1] |

| Acute Toxicity | Category 4 | N/A | Dermal | [1] |

| Acute Toxicity | Category 4 | N/A | Inhalation | [1] |

| Skin Irritation | Category 2 | N/A | N/A | [1] |

| Eye Irritation | Category 2 | N/A | N/A | [1] |

Note: Specific LD50 or LC50 values for this compound were not found in the provided search results. The categorization is based on GHS classifications from safety data sheets.

Table 3: Exposure Limits

| Limit | Value | Issuing Organization |

| TLV (Threshold Limit Value) | Not established | ACGIH |

| PEL (Permissible Exposure Limit) | Not established | OSHA |

Note: Occupational exposure limits for this compound have not been established. It is recommended to keep airborne concentrations as low as practically possible.[5]

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are generalized, standard protocols for assessing the key toxicological endpoints.

Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage. A starting dose of 300 mg/kg is often used for substances with expected toxicity.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Observations are made shortly after dosing and at least once daily thereafter.

-

A necropsy of all animals is performed at the end of the study.

-

-

Endpoint: The GHS category is determined based on the number of mortalities at a given dose level.

Protocol: Skin Irritation/Corrosion (Based on OECD Guideline 439)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test System: Reconstructed Human Epidermis (RhE) model.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The substance is left in contact for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is determined using a quantitative assay (e.g., MTT assay).

-

-

Endpoint: The substance is classified as an irritant (Category 2) if the mean cell viability is below a certain threshold (typically ≤ 50%).

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Do not wear contact lenses.[5]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., PVC, nitrile rubber) tested to a relevant standard such as EN 374.[5] For prolonged or frequent contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[5]

-

Wear a lab coat or overalls.[5]

-

Safety footwear or rubber boots should be worn.[5]

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a low level, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2][7] A particulate filter may be appropriate if handling the solid form.[7]

Handling Procedures

-

Avoid all personal contact, including inhalation.[5]

-

Do not eat, drink, or smoke when handling this product.[2][5]

-

Wash hands thoroughly with soap and water after handling.[2][5]

-

Keep containers securely sealed when not in use.[5]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][8] Do not use mouth-to-mouth resuscitation.[1][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5] A water spray or fog can be used for large fires only.[5]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and phosgene.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust or vapors.[5]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[5][10]

-

Containment and Cleanup:

-

Minor Spills: Use dry cleanup procedures.[5] Sweep or vacuum up the material, avoiding dust generation.[5] Place in a suitable, labeled container for disposal.[5]

-

Major Spills: Clear the area and move upwind.[5] Contain the spill with sand, earth, or vermiculite.[5] Collect the recoverable product into labeled containers.[5]

-

Visualizations

Logical Workflow for Safe Handling

Caption: General laboratory workflow for safely handling hazardous chemicals.

First Aid Decision Pathway for Exposure

Caption: Decision tree for first aid response to chemical exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 1242339-43-0 5-chloro-4-fluoro-2-methylaniline AKSci 2741AQ [aksci.com]

- 4. 2-CHLORO-4-FLUORO-5-METHYL ANILINE - CAS:116759-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-methylaniline for Researchers and Drug Development Professionals

Introduction: 2-Chloro-4-fluoro-5-methylaniline is a substituted aniline that serves as a key building block in the synthesis of complex organic molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and methyl groups, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is typically offered in research and bulk quantities with purities generally exceeding 97%. Researchers can procure this compound from suppliers such as MySkinRecipes, Sunway Pharm Ltd, and VSNCHEM. When sourcing this chemical, it is crucial to verify the CAS number to ensure the correct isomer is being purchased. Two CAS numbers are frequently associated with this compound and its isomers: 124185-35-9 and 116759-33-2.

Table 1: Commercial Supplier Information for this compound

| Supplier | Purity | Available Quantities |

| MySkinRecipes | 97% | 1g, 5g |

| Sunway Pharm Ltd | Not specified | Inquire for details |

| VSNCHEM | Not specified | Inquire for details |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Solid |

| Boiling Point | 224.2 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Flash Point | 89.4 ± 25.9 °C[1] |

| Refractive Index | 1.561[1] |

Safety Information:

This compound is classified as a harmful substance. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound via Nitro Group Reduction (Adapted Method)

Materials:

-

2-chloro-4-fluoro-5-methylnitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4-fluoro-5-methylnitrobenzene (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (typically 3-5 equivalents) and a catalytic amount of ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for its incorporation into molecules targeting a range of biological pathways. A significant application of anilines with similar substitution patterns is in the development of kinase inhibitors.

Role as a Kinase Inhibitor Building Block:

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors function by competing with ATP for binding to the kinase domain of the receptor. The aniline moiety can serve as a crucial pharmacophore that interacts with the hinge region of the kinase domain. This compound can be utilized in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocyclic cores, such as quinazolines or pyrimidines, to form the core structure of potent kinase inhibitors.

Agrochemical Applications

In addition to its role in pharmaceuticals, this compound is also employed as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides.[1] The specific substitution pattern of this aniline can be leveraged to create active ingredients that exhibit desired efficacy and selectivity for weed and pest control.

Conclusion

This compound is a commercially available and valuable chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its utility as a building block for kinase inhibitors highlights its importance in modern drug discovery. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists working to develop novel therapeutic agents and crop protection solutions.

References

The Dawn of Synthetic Color and Medicine: A Technical History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and rich history of substituted anilines, from their serendipitous beginnings that sparked the synthetic dye industry to their crucial role in the development of modern pharmaceuticals. We delve into the foundational experimental protocols that defined the field and present key data for a comparative understanding of these versatile compounds.

From Indigo to Mauve: The Birth of an Industry

The story of aniline, the parent compound of a vast class of derivatives, is a testament to 19th-century organic chemistry. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named the oily substance "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol" due to the blue color it produced with chloride of lime.[1][2][3] It wasn't until 1840 that Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he called "aniline," a name that would ultimately prevail after August Wilhelm von Hofmann confirmed in 1843 that all these discoveries were, in fact, the same compound.[1][2][3]

The true revolution, however, arrived in 1856. While attempting to synthesize the anti-malarial drug quinine, an 18-year-old student of Hofmann, William Henry Perkin, serendipitously discovered a vibrant purple dye.[4][5][6][7] This dye, which he named "mauveine," was the world's first commercially successful synthetic dye and marked the birth of the synthetic chemical industry.[4][5][8] Perkin's discovery, stemming from the oxidation of impure aniline containing toluidine isomers, ignited a flurry of research into aniline-based colorants.[4][9]

Shortly after Perkin's breakthrough, French chemist Antoine Béchamp developed an efficient and scalable method for producing aniline from nitrobenzene using iron and acid, a process that became known as the Béchamp reduction.[2][10][11] This development was crucial as it made aniline readily and cheaply available, fueling the burgeoning synthetic dye industry in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) rising to prominence.[1][3]

A timeline of these foundational discoveries is presented below:

| Year | Scientist(s) | Key Discovery or Contribution |

| 1826 | Otto Unverdorben | First isolation of aniline from indigo, named "Crystallin".[1][2][12] |

| 1834 | Friedlieb Runge | Isolation of "kyanol" from coal tar.[1][2][3] |

| 1840 | Carl Julius Fritzsche | Coined the name "aniline" after isolating it from indigo.[1][2] |

| 1842 | Nikolay Zinin | Reduced nitrobenzene to obtain a base he named "benzidam".[2] |

| 1843 | August Wilhelm von Hofmann | Demonstrated that Crystallin, kyanol, aniline, and benzidam were the same compound.[2][3] |

| 1854 | Antoine Béchamp | Developed an efficient method for the reduction of nitrobenzene to aniline.[2][10][11] |

| 1856 | William Henry Perkin | Discovered the first synthetic dye, mauveine, from aniline.[4][5][6][7] |

| 1857 | William Henry Perkin | Opened the first factory to mass-produce a synthetic dye.[5] |

From Dyes to Drugs: The Medicinal Chemistry of Anilines

The utility of substituted anilines soon extended beyond the realm of color. The same properties that made them excellent dyes—their ability to interact with biological materials like textiles—hinted at their potential for medicinal applications. This insight led to the dawn of chemotherapy.

A pivotal moment came in 1909 when Paul Ehrlich, after systematically screening hundreds of arsenic-containing organic compounds, developed Salvarsan (arsphenamine).[3][13] This derivative of aniline was the first effective treatment for syphilis, embodying Ehrlich's concept of a "magic bullet" that could selectively target a pathogen without harming the host.[2][13][14] The synthesis of Salvarsan was a complex multi-step process, and its successful production by Hoechst, with a yield of just under 16%, marked a significant achievement in pharmaceutical manufacturing.[15][16]

The legacy of aniline in medicine was further solidified with the discovery of sulfonamides, or "sulfa drugs." Building on the observation that certain dyes had antibacterial properties, chemists at the Bayer laboratories synthesized sulfamidochrysoidine, which was found to be effective against streptococcal infections. This led to the development of sulfanilamide, the first of a new class of antibiotics that revolutionized medicine before the widespread availability of penicillin.

The mechanism of action of sulfonamides is a classic example of competitive inhibition. Bacteria synthesize their own folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfonamides are structurally very similar to PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thus blocking the synthesis of folic acid and halting bacterial growth.[17][18] Humans are unaffected because they obtain folic acid from their diet.

Experimental Protocols of Key Historical Syntheses

To provide a practical understanding of the foundational chemistry, detailed protocols for key historical and modern syntheses of aniline and its derivatives are presented below.

Perkin's Synthesis of Mauveine (1856)

While Perkin's original quantitative data is not extensively documented, his patented process provides a clear qualitative description of the synthesis.

Reactants:

-

A cold solution of sulphate of aniline, toluidine, or xylidine (or a mixture thereof).

-

A cold solution of a soluble bichromate (e.g., potassium dichromate).

Procedure:

-

The solutions of the aniline salts and the bichromate are mixed. The amount of bichromate solution used is enough to neutralize the sulfuric acid in the aniline salt solution.

-

The mixture is allowed to stand for ten to twelve hours.

-

A black precipitate forms, which is collected by filtration.

-

The precipitate is washed with water to remove the neutral sulphate byproduct.

-

The black powder is then dried at 100°C.

-

The dried substance is repeatedly digested with coal-tar naphtha to remove a brown impurity.

-

The remaining purple substance is then dissolved in boiling water, filtered, and the mauveine dye crystallizes upon cooling.

Caption: A simplified workflow for Perkin's synthesis of mauveine.

References

- 1. Aniline [trc-leiden.nl]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 4. Mauveine - Wikipedia [en.wikipedia.org]

- 5. William Henry Perkin | Science History Institute [sciencehistory.org]

- 6. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 7. Terminology: What are aniline dyes? (or, the history of mauve and mauveine) - The Dreamstress [thedreamstress.com]

- 8. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 9. ias.ac.in [ias.ac.in]

- 10. PIERRE JACQUES ANTOINE BÉCHAMP Contributions to chemistry [redalyc.org]

- 11. Antoine Béchamp - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.com [encyclopedia.com]

- 14. Antibiotic - Wikipedia [en.wikipedia.org]

- 15. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jameslindlibrary.org [jameslindlibrary.org]

- 17. acs.org [acs.org]

- 18. CN100427457C - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Purity Determination of 2-Chloro-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 2-Chloro-4-fluoro-5-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for routine purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Principle and Application